molecular formula C24H40O4 B162550 Murideoxycholic acid CAS No. 668-49-5

Murideoxycholic acid

Numéro de catalogue: B162550
Numéro CAS: 668-49-5
Poids moléculaire: 392.6 g/mol
Clé InChI: DGABKXLVXPYZII-PLYQRAMGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Murideoxycholic acid (MDCA), chemically known as 3α,6β-dihydroxy-5β-cholanoic acid (C24H40O4), is a secondary bile acid primarily studied in rodents but also detected in human metabolism . It is characterized by hydroxyl groups at the 3α and 6β positions, distinguishing it from other bile acids like ursodeoxycholic acid (UDCA) and hyodeoxycholic acid (HDCA) . MDCA is synthesized via hepatic modification of primary bile acids such as α- and β-muricholic acids (MCAs) in rodents, and its formation involves microbial dehydroxylation in the gut .

MDCA has been implicated in cholesterol gallstone remodeling, gut microbiota interactions, and metabolic regulation. Notably, it forms insoluble calcium salts (e.g., murideoxycholyl taurine) in gallstones, a unique property that differentiates it from other hydrophilic bile acids . Its role in humans remains less defined but is linked to lipid metabolism and microbiota dysbiosis in conditions like metabolic dysfunction-associated fatty liver disease (MAFLD) .

Analyse Des Réactions Chimiques

Biotransformation of Murideoxycholic Acid

MDCA undergoes several metabolic transformations, primarily through hydroxylation and oxidation reactions.

  • Further Biotransformation : MDCA can undergo further biotransformation in the gut, potentially leading to more complex bile acid derivatives.

  • Epimerization : Hydroxysteroid dehydrogenases (HSDHs) catalyze the epimerization of hydroxyl groups. CDCA and CA are epimerized into UDCA and ursocholic acid (UCA) and, subsequently, into isoUDCA and isoUCA, respectively .

Role of Gut Microbiota

Intestinal bacteria play a significant role in the metabolism of bile acids like MDCA .

  • Dehydroxylation : Primary bile acids are dehydroxylated by gut bacteria.

  • Bile Salt Hydrolases (BSHs) : BSHs from the choloylglycine hydrolase family facilitate the deconjugation of bile acids, forming unconjugated bile acids and free glycine or taurine .

  • 7α-dehydroxylation : The removal of glycine/taurine by BSHs is a prerequisite for 7α-dehydroxylation by intestinal bacteria.

Oxidation of Bile Acids

Electrochemical oxidation can be used to generate oxidation products of primary bile acids such as cholic acid and chenodeoxycholic acid .

  • The oxidation of a hydroxyl group results in the formation of a keto group .

Metabolism and Excretion

This compound (MDCA) is metabolized and excreted in humans .

  • A study was conducted on patients, some with cystic duct drains and others with intact enterohepatic circulation, who ingested 3H-MDCA. The time-course of radioactivity in plasma was followed, and biliary, urinary, and fecal excretions of radioactivity were measured. The excreted MDCA metabolites were then identified .

  • The excretion of radioactivity reached 97.8% in cholecystectomized patients via bile, urine, and feces, but dropped to 75% in patients with lithiasis (urine + feces) .

  • The biological half-life of MDCA in lithiasic patients averaged 3.4 days .

Biological Activities of this compound

MDCA exhibits several biological activities:

  • Fat Digestion and Absorption : MDCA plays a role in fat digestion and absorption by forming micelles, which solubilize dietary fats and facilitate their transport across the intestinal wall.

  • Influence on Gut Microbiota : MDCA may influence gut microbiota composition.

Comparison with Other Bile Acids

This compound shares structural similarities with other bile acids:

Compound NameStructural CharacteristicsUnique Features
Chenodeoxycholic Acid3α-hydroxy steroid with two additional hydroxylsPrimary bile acid with significant metabolic roles
Deoxycholic Acid3α-hydroxy steroid with one less hydroxylKnown for its role in cholesterol metabolism
Ursodeoxycholic Acid3α-hydroxy steroid with an additional hydroxyl at position 7Used therapeutically to dissolve gallstones
Lithocholic Acid3α-hydroxy steroid lacking hydroxyls at positions 6 and 7More toxic than other bile acids

Applications De Recherche Scientifique

2.1. Neuroprotective Effects

MDCA has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies indicate that MDCA may alleviate endoplasmic reticulum (ER) stress and apoptosis in neuronal cells, which are critical factors in conditions like Huntington's disease and Alzheimer's disease.

  • Case Study : In a transgenic mouse model of Huntington's disease, MDCA treatment resulted in reduced striatal atrophy and improved locomotor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

2.2. Metabolic Disorders

Research has indicated that MDCA can influence metabolic pathways, particularly related to glucose metabolism and insulin sensitivity.

  • Case Study : In diabetic mouse models, MDCA administration significantly reduced blood glucose levels and albuminuria while improving renal histopathology. These effects were associated with decreased expression of ER stress markers .

2.3. Cardiovascular Health

MDCA's role in cardiovascular health has been explored, particularly concerning obesity-induced cardiac dysfunction.

  • Case Study : In obese mice, chronic treatment with MDCA improved myocardial contractile function and reduced systolic blood pressure, highlighting its potential as a therapeutic target for obesity-related cardiac issues .

Comparative Data Table

The following table summarizes key findings from studies investigating the applications of MDCA:

Application AreaModel/Study TypeKey FindingsReference
NeuroprotectionTransgenic miceReduced striatal atrophy; improved locomotion
Metabolic DisordersDiabetic miceDecreased blood glucose; improved renal function
Cardiovascular HealthObese miceEnhanced myocardial function; reduced blood pressure
Oxidative StressVarious cellular modelsModulation of mitochondrial function; reduced oxidative damage

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Bile Acids

Structural Comparison

Key structural differences between MDCA and related bile acids are summarized below:

Compound Hydroxyl Group Positions Molecular Formula Collision Cross-Section (Ų) Solubility Profile
Murideoxycholic Acid 3α, 6β C24H40O4 200.3 Low (forms insoluble salts)
Ursodeoxycholic Acid 3α, 7β C24H40O4 198.3 High (hydrophilic)
Hyodeoxycholic Acid 3α, 6α C24H40O4 199.2 Moderate
Deoxycholic Acid 3α, 12α C24H40O4 391.29 (as [M−H]⁻) Low (hydrophobic)
β-Muricholic Acid 3α, 6β, 7β C24H40O5 190.8 High (hydrophilic)

Key Insights :

  • MDCA’s 6β-hydroxyl group contributes to its unique insolubility and propensity to form calcium salts, unlike UDCA or β-muricholic acid .
  • Compared to HDCA (6α-hydroxyl), MDCA’s 6β configuration reduces its detergent properties, impacting micelle formation and cholesterol solubilization .

Functional and Metabolic Differences

Gallstone Remodeling

  • UDCA : Dissolves cholesterol gallstones by reducing cholesterol secretion and promoting micellar solubility .

Metabolic Pathways

  • MDCA : A secondary bile acid in rodents, derived from α/β-MCA via gut microbiota . In humans, MDCA levels correlate negatively with MAFLD severity, suggesting a regulatory role in lipid homeostasis .
  • Deoxycholic Acid (DCA) : Formed from CA via 7α-dehydroxylation; promotes colorectal cancer via DNA damage, contrasting with MDCA’s neutral oncogenic profile .

Microbiota Interactions

  • MDCA and HDCA are strongly associated with Clostridium species, which mediate their synthesis .
  • MDCA levels decrease in type 2 diabetes mellitus (T2DM) models but are restored by herbal interventions like GGQLT, indicating microbiota-dependent regulation .

Species-Specific Variations

Aspect Rodents Humans
Primary BAs CA, α/β-MCA CA, CDCA
Secondary BAs MDCA, HDCA, ω-MCA DCA, LCA, UDCA
MDCA Synthesis Hepatic and microbial modification of MCA Trace amounts detected in fecal samples

Implications : MDCA’s role in cholesterol gallstone formation is prominent in rodents but less relevant in humans, where UDCA and TUDCA are therapeutic mainstays .

Research Findings and Clinical Relevance

Key Studies on MDCA

Gallstone Remodeling (1995) : MDCA replaced cholesterol gallstones with insoluble salts in prairie dogs, highlighting its lack of solubilizing efficacy compared to UDCA .

Metabolic Excretion (1998) : In humans, 60% of orally administered MDCA was excreted in feces within 72 hours, with minimal urinary excretion, underscoring its poor systemic absorption .

Activité Biologique

Murideoxycholic acid (MDCA) is a secondary bile acid predominantly found in mice, derived from α- and β-muricholic acids. It plays a significant role in various biological processes, particularly in lipid metabolism, gut microbiota modulation, and potential therapeutic applications. This article delves into the biological activity of MDCA, highlighting its metabolic pathways, physiological effects, and relevant case studies.

Metabolism and Biosynthesis

MDCA is synthesized in the intestine from primary bile acids through microbial action. Research indicates that MDCA is a pivotal metabolite involved in the enterohepatic circulation of bile acids, influencing both lipid absorption and metabolism. The metabolic pathways of MDCA include:

  • Conversion from Primary Bile Acids : MDCA is formed from α- and β-muricholic acids through enzymatic processes facilitated by gut microbiota.
  • Oxidation Reactions : Studies have shown that MDCA participates in various oxidation reactions, which are crucial for its biological activity. For instance, the oxidation of MDCA can lead to the formation of other bioactive metabolites that further influence metabolic pathways in mice .

Physiological Effects

MDCA exhibits several physiological effects that contribute to its biological activity:

  • Lipid Metabolism : MDCA has been shown to enhance lipid absorption and metabolism by activating specific nuclear receptors involved in lipid homeostasis, such as FXR (Farnesoid X receptor) and LXR (Liver X receptor) .
  • Gut Microbiota Modulation : As a bile acid, MDCA influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can have significant implications for metabolic health and disease prevention .
  • Neuroprotective Properties : Emerging studies suggest that MDCA may possess neuroprotective effects similar to other bile acids. It has been implicated in reducing oxidative stress and inflammation in neuronal tissues .

Case Study 1: Impact on Lipid Metabolism

A study investigating the effects of MDCA on lipid metabolism in mice demonstrated that administration of MDCA significantly increased the levels of beneficial lipids while decreasing harmful lipid species. The results indicated enhanced expression of genes involved in fatty acid oxidation and reduced hepatic steatosis .

Case Study 2: Gut Microbiota Interaction

In another study focusing on the interaction between MDCA and gut microbiota, researchers observed that supplementation with MDCA altered the microbial composition favorably. Mice treated with MDCA showed an increase in beneficial bacteria such as Lactobacillus spp., which are known for their positive effects on gut health and immune function .

Table 1: Summary of Biological Activities of MDCA

Biological ActivityDescription
Lipid MetabolismEnhances lipid absorption; activates FXR and LXR receptors
Gut Microbiota ModulationPromotes beneficial bacteria; inhibits pathogenic strains
Neuroprotective EffectsReduces oxidative stress; potential protection against neurodegeneration

Table 2: Key Findings from Case Studies

Study FocusKey Findings
Lipid MetabolismIncreased beneficial lipids; reduced hepatic steatosis
Gut Microbiota InteractionAltered microbial composition; increased Lactobacillus spp.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing MDCA in laboratory settings?

MDCA can be synthesized via enzymatic and microbial pathways. The bacterial P450 monooxygenase CYP107D1 (OleP) selectively hydroxylates lithocholic acid (LCA) to MDCA with a 19.5% yield in whole-cell biotransformations . Alternatively, microbial 7-dehydroxylation of α-muricholic acid (α-MCA) in rodent models produces MDCA, mediated by gut microbiota such as Clostridium and Eubacterium species .

Q. Which analytical techniques are recommended for identifying and quantifying MDCA in biological samples?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm structural identity, particularly for distinguishing MDCA from isomers .
  • LC-MS/MS with MRM technology : Provides high sensitivity for quantification in complex matrices like serum or fecal samples .
  • Chromatographic separation : Optimize reverse-phase columns to resolve MDCA from co-eluting bile acids .

Q. What experimental models are commonly used to study MDCA's metabolic roles?

  • Rodent models : MDCA is a secondary bile acid in mice, derived from α-MCA via microbial metabolism .
  • In vitro systems : Hepatic microsomes (e.g., from rats) are used to study CYP enzyme-mediated MDCA synthesis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in enzymatic synthesis yields of MDCA?

Variability in yields (e.g., 19.5% for CYP107D1 vs. lower yields in microsomal systems) may arise from differences in enzyme activity, substrate concentration, or reaction conditions. Optimization strategies include:

  • Adjusting NADPH cofactor levels in microsomal assays .
  • Using engineered bacterial strains to enhance CYP107D1 expression .
  • Monitoring reaction kinetics to identify rate-limiting steps .

Q. What mechanisms explain MDCA's role in modulating metabolic pathways in vivo?

MDCA influences bile acid homeostasis by:

  • Competing with other bile acids for reabsorption via the ASBT transporter in the ileum .
  • Modulating farnesoid X receptor (FXR) signaling, though its affinity is lower than primary bile acids .
  • Altering gut microbiota composition through bacteriostatic effects .

Q. How should researchers address contradictions in safety guidelines for handling MDCA?

While some safety data sheets (SDS) state "no special measures required" , others classify MDCA as a skin/eye irritant (Category 2/2A) . To mitigate risks:

  • Use nitrile gloves and safety goggles during handling .
  • Store MDCA at -20°C under inert atmosphere to prevent degradation .
  • Follow institutional protocols for waste disposal to avoid environmental contamination .

Q. Methodological and Data Analysis Considerations

Q. What steps ensure the purity and identity of MDCA in experimental samples?

  • Purity validation : Use HPLC with UV detection (λ = 210 nm) and compare retention times to certified standards .
  • Structural confirmation : Combine high-resolution mass spectrometry (HRMS) with 1H/13C NMR for unambiguous identification .

Q. How can variability in CYP enzyme activity be controlled during MDCA synthesis?

  • Pre-treat animal models with CYP inducers (e.g., phenobarbital for CYP2C/3A enzymes) to enhance reproducibility .
  • Include control reactions without NADPH to confirm enzyme-dependent synthesis .

Q. What strategies improve LC-MS/MS detection limits for MDCA in low-abundance samples?

  • Derivatize MDCA with charged moieties (e.g., Girard’s reagent) to enhance ionization efficiency .
  • Use isotope-labeled internal standards (e.g., d4-MDCA) to correct for matrix effects .

Q. Contradictions and Emerging Research Directions

Propriétés

IUPAC Name

(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABKXLVXPYZII-PLYQRAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861652
Record name Murideoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Murocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

668-49-5
Record name Murideoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Murideoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Murideoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MURIDEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB87E8LOH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Murocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-3-Hydroxycotinine tbdms
Murideoxycholic acid
cis-3-Hydroxycotinine tbdms
Murideoxycholic acid
cis-3-Hydroxycotinine tbdms
Murideoxycholic acid
cis-3-Hydroxycotinine tbdms
Murideoxycholic acid
cis-3-Hydroxycotinine tbdms
Murideoxycholic acid
cis-3-Hydroxycotinine tbdms
Murideoxycholic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.